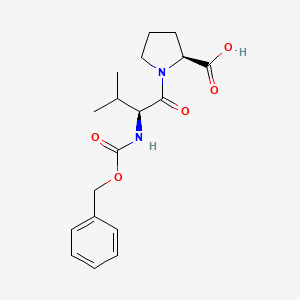
Z-Val-pro-OH
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Z-Val-pro-OH, a precursor dipeptide of thymopentin, has been explored using protease-catalyzed reactions in organic solvents. The study conducted on this dipeptide involved the use of Z-Asp-OMe and Val-NH2 as the acyl donor and nucleophile, respectively. An industrial alkaline protease, alcalase, was utilized to catalyze the synthesis in water-organic cosolvent systems, with the reaction conditions optimized for factors such as solvent type, water content, temperature, pH, and reaction time. The optimal conditions were found to be pH 10.0, 35°C, in an acetonitrile/Na2CO3-NaHCO3 buffer system, with a reaction time of 5 hours, yielding 63% of the target dipeptide. The product was confirmed using LC-MS .
Molecular Structure Analysis
The molecular structure of this compound is not directly discussed in the provided papers. However, the structure of related zinc complexes has been investigated. For instance, a series of [Zn(II)Ln(III)] heterodinuclear complexes were synthesized using a Schiff-base compartmental ligand derived from o-vanillin. These complexes displayed two structural types based on the coordination of the Ln(III) ions, with the Zn(II) ions consistently showing a square-pyramidal geometry . Additionally, the coordination polymer [Zn(pyta)(OH)] was constructed by an alternating assembly of two types of homo-chiral helices, which included sulfide moieties .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly detailed in the provided papers. However, the synthesis of zinc and calcium complexes of valinate and isovalinate has been studied, with the thermolyses of these complexes at 320 degrees Celsius in an N2 atmosphere yielding a variety of organic products. These reactions included condensation, C-C bond breaking and formation, aromatization, decarboxylation, and deamination, suggesting that metal-bound α-amino acidates could have contributed to organic-geochemical diversity on early Earth .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, related studies on the properties of Zn(OH)2 have been conducted. Nano-sized Zn(OH)2 was synthesized by the co-precipitation method, and its structure and properties were characterized using various analytical tools such as FTIR, UV-visible spectroscopy, XRD, and TGA. The structural morphology and size were determined using FESEM and HRTEM techniques . Additionally, the electronic structure of Zn(OH)2 was studied using LDA+U calculations, revealing an energy band gap of 5.65 eV and an intense yellow luminescence due to a thin layer of ZnO on the surface of Zn(OH)2 .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Corticotropin Peptides
A study by Inouye and Watanabe (1977) focused on the synthesis of corticotropin peptides, involving derivatives like Z-Val-pro-OH. This research is significant in understanding the synthesis of complex peptides related to corticotropin (ACTH), a hormone important in stress response (Inouye & Watanabe, 1977).
2. Template for Fabrication of Complex Titania Architectures
Mantion and Taubert (2007) studied L-Valine-based oligopeptides, including this compound, which form stable organogels and act as efficient templates for the fabrication of complex titania architectures. This application is crucial in materials science, particularly in nanotechnology (Mantion & Taubert, 2007).
3. Inhibition of Serine Proteases
Oleksyszyn and Powers (1991) discussed the effectiveness of peptide derivatives of diphenyl (alpha-aminoalkyl)phosphonates, such as this compound, as inhibitors of serine proteases. This has implications in the study of enzyme kinetics and potential therapeutic applications (Oleksyszyn & Powers, 1991).
4. Enzyme Inhibition in Food-derived Peptides
Maruyama et al. (1987) investigated peptides including this compound for their inhibitory activity against the angiotensin I-converting enzyme. This research is particularly relevant in exploring the potential health benefits of food-derived peptides (Maruyama et al., 1987).
5. Chemical and Enzymatic Synthesis of Peptides
Research by Zheng et al. (2012) on the synthesis of precursor peptides, involving this compound, highlights the combination of chemical and enzymatic methods in peptide synthesis. This is crucial for industrial-scale production of specific peptides (Zheng et al., 2012).
6. Application in Protease Inhibition
Masaki et al. (1992) synthesized this compound derivatives as inhibitors for Achromobacter protease I. Their findings contribute to the understanding of protease inhibition, which has therapeutic implications (Masaki et al., 1992).
7. Use in Glutamic Acid Specific Endopeptidase
Rolland-Fulcrand and Breddam (1993) explored the use of glutamic acid-specific endopeptidases in peptide synthesis, incorporating this compound. This study contributes to enzyme-mediated peptide bond formation, a key area in bioorganic chemistry (Rolland-Fulcrand & Breddam, 1993).
8. Renin Inhibition
Allen et al. (1989) studied the synthesis of amino phosphorus derivatives, including those similar to this compound, for inhibiting human plasma renin. This research is relevant in the development of treatments for hypertension (Allen et al., 1989).
Safety and Hazards
Z-Val-Pro-OH should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Z-Val-pro-OH is a phosphorus-based peptidyl antagonist of inhibitor of apoptosis proteins (IAPs) that mimic the endogenous secondary mitochondrial activator of caspases (Smac) protein . The primary targets of this compound are the IAPs, which play a crucial role in the regulation of apoptosis, a process of programmed cell death .
Mode of Action
This compound interacts with its targets, the IAPs, by blocking their interaction with caspases . Caspases, which are modulated by a proteolytic cascade and their interaction with IAPs, can be released from the inhibitory influence of IAPs by this compound . This interaction leads to changes in the activity of caspases, thereby influencing the process of apoptosis .
Biochemical Pathways
The action of this compound affects the apoptosis pathway. By blocking the interaction between IAPs and caspases, this compound puts the process of apoptosis back on track . This results in a delicate balance between cell survival and death, which is crucial for embryogenesis and for sustaining a constant number of mature cells while preventing the spread of infectious diseases .
Pharmacokinetics
As a biochemical reagent, it is expected to have properties that allow it to interact effectively with its targets within the body .
Result of Action
The action of this compound leads to molecular and cellular effects that influence the process of apoptosis. By mimicking the endogenous Smac protein and blocking the interaction between IAPs and caspases, this compound can induce autoubiquitination followed by proteasomal degradation of cellular IAP1 . This results in an increase in caspase-3 activity, which is indicative of the proapoptotic action of this compound .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-12(2)15(16(21)20-10-6-9-14(20)17(22)23)19-18(24)25-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H,19,24)(H,22,23)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPECCBYSVGSBBG-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2504842.png)
![2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2504843.png)
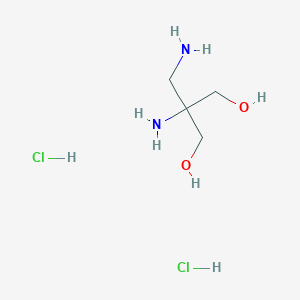
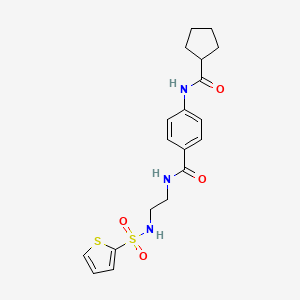
![N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2504850.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2504851.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2504852.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2504855.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2504856.png)
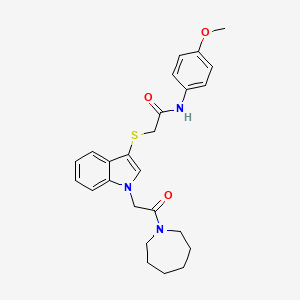
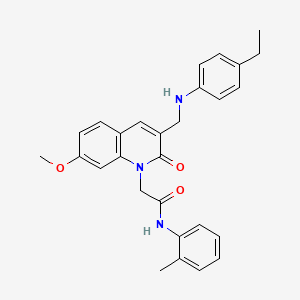
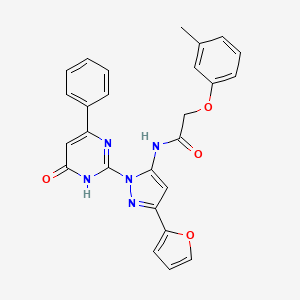
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2504862.png)
![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2504864.png)